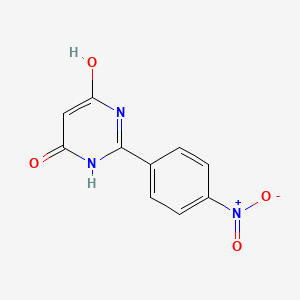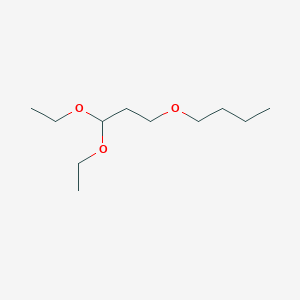
4-(2-Methyl-5-nitrophenoxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methyl-5-nitrophenoxy)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by a benzonitrile group attached to a phenoxy group, which is further substituted with a methyl and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-5-nitrophenoxy)benzonitrile typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction. This involves the reaction of 2-methyl-5-nitrophenol with 4-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-(2-Methyl-5-nitrophenoxy)benzonitrile undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Ammonia (NH3), water (H2O), acidic or basic conditions.
Major Products Formed
Reduction: 4-(2-Methyl-5-aminophenoxy)benzonitrile.
Oxidation: 4-(2-Carboxy-5-nitrophenoxy)benzonitrile.
Substitution: 4-(2-Methyl-5-nitrophenoxy)benzamide.
科学的研究の応用
4-(2-Methyl-5-nitrophenoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving nitrile hydratases and nitrilases.
Industry: Used in the production of advanced materials, such as polymers and resins, due to its aromatic structure and functional groups.
作用機序
The mechanism of action of 4-(2-Methyl-5-nitrophenoxy)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes that catalyze the hydrolysis of nitrile groups. The nitro group can also participate in redox reactions, potentially affecting cellular oxidative stress pathways. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Methyl-5-nitrobenzonitrile: Similar structure but lacks the phenoxy group.
4-(2-Methylphenoxy)benzonitrile: Similar structure but lacks the nitro group.
4-(2-Nitrophenoxy)benzonitrile: Similar structure but lacks the methyl group.
Uniqueness
4-(2-Methyl-5-nitrophenoxy)benzonitrile is unique due to the presence of both the nitro and methyl groups on the phenoxy ring This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs
特性
IUPAC Name |
4-(2-methyl-5-nitrophenoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-10-2-5-12(16(17)18)8-14(10)19-13-6-3-11(9-15)4-7-13/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOYUSDTVZPYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Hydroxy-2-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one](/img/structure/B7859942.png)






![N-[(3-methylphenyl)methyl]oxetan-3-amine](/img/structure/B7859995.png)

![tert-butyl N-[(3-amino-4-methoxyphenyl)methyl]carbamate](/img/structure/B7860014.png)

